N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide

Lysosomal storage disorders Beta-hexosaminidase Isofagomine

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide (CAS 682771-51-3) is a chiral polyhydroxylated piperidine belonging to the isofagomine-class of iminosugar glycosidase inhibitors. It features a (2R,3R,4R,5R) stereochemistry with an N-acetylaminomethyl substituent at the 2-position, distinguishing it from simpler 2-acetamido or N-alkyl isofagomine analogs.

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
CAS No. 682771-51-3
Cat. No. B12529182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide
CAS682771-51-3
Molecular FormulaC9H18N2O4
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)NCC1C(C(C(CN1)CO)O)O
InChIInChI=1S/C9H18N2O4/c1-5(13)10-3-7-9(15)8(14)6(4-12)2-11-7/h6-9,11-12,14-15H,2-4H2,1H3,(H,10,13)/t6-,7-,8-,9-/m1/s1
InChIKeyQGBVLKXVGKVLMU-FNCVBFRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide (CAS 682771-51-3): A 2-Acetamidomethyl Isofagomine for Selective β-Hexosaminidase Targeting


N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide (CAS 682771-51-3) is a chiral polyhydroxylated piperidine belonging to the isofagomine-class of iminosugar glycosidase inhibitors. It features a (2R,3R,4R,5R) stereochemistry with an N-acetylaminomethyl substituent at the 2-position, distinguishing it from simpler 2-acetamido or N-alkyl isofagomine analogs [1]. This compound was rationally designed as a selective inhibitor of human lysosomal β-hexosaminidase, making it a specialized tool for investigating GM2 gangliosidosis-related pathways and a potential chemical chaperone lead [1].

Why Generic Isofagomine Analogs Cannot Substitute for N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide


Within the polyhydroxylated piperidine class, subtle structural modifications profoundly shift enzyme selectivity profiles. Generic isofagomine is a potent inhibitor of β-glucosidase [1], but the specific 2-acetamidomethyl substituent on the target compound redirects inhibition toward human lysosomal β-hexosaminidase, a mechanistically distinct enzyme. Even close analogs like the direct 2-acetamido derivative without the methylene spacer show markedly different glucosidase inhibition profiles (IC50 2.9 µM and 5.4 µM for α- and β-glucosidases, respectively) [2], highlighting that both the presence and precise linkage of the acetamide group dictate target engagement. This functional divergence means that substituting the target compound with a generic isofagomine or a 2-acetamido analog would lead to off-target glucosidase effects and a loss of the desired β-hexosaminidase selectivity, critical for applications in lysosomal storage disorder research [1].

Quantitative Differentiation of N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide Against Its Closest Analogs


Selective Inhibition of Human Lysosomal β-Hexosaminidase vs. Isofagomine

The target compound acts as a selective inhibitor of human lysosomal β-hexosaminidase, a profile absent in the parent compound isofagomine. Isofagomine is a potent inhibitor of β-glucosidase but does not exhibit meaningful β-hexosaminidase inhibition [1]. The 2-acetamidomethyl substitution is the key structural determinant conferring this selectivity, enabling the compound to bind the Hex A/B active site in a manner distinct from generic iminosugars [1].

Lysosomal storage disorders Beta-hexosaminidase Isofagomine

β-Hexosaminidase Inhibitory Potency (Ki = 2.4 µM) Against Clinical Comparators

The compound displays a Ki of 2.4 µM toward human spleen lysosomal β-hexosaminidase [1]. This moderate potency is characteristic of chemical chaperone candidates where sub-inhibitory concentrations are used to stabilize mutant enzymes. For context, the clinical galactose analog DGJ (migalastat, a pharmacological chaperone for α-galactosidase) operates with similar micromolar affinity, supporting the feasibility of this potency range for chaperone-mediated stabilization [1]. Direct Ki comparisons with other β-hexosaminidase inhibitors from the same paper are not available in the abstracted data.

Chemical chaperone Enzyme inhibition Lysosomal enzyme

Structural Differentiation: Methylene Spacer vs. Direct 2-Acetamido Linkage

The target compound incorporates a methylene (-CH2-) spacer between the piperidine ring and the N-acetyl group, whereas the related compound (2S,3R,4R,5R)-2-acetamido-5-hydroxymethylpiperidine-3,4-diol has the acetamide directly attached to the ring carbon [2]. This spacer modifies both the pKa of the endocyclic nitrogen and the spatial orientation of the acetamide pharmacophore, resulting in divergent enzyme selectivity. The direct 2-acetamido analog inhibits α- and β-glucosidases (IC50 = 2.9 µM and 5.4 µM, respectively) [2], whereas the target compound with the methylene spacer shows preferential β-hexosaminidase inhibition [1].

Structure-activity relationship Iminosugar Linker chemistry

Stereochemical Requirement: (2R,3R,4R,5R) Configuration for Biological Activity

The target compound's (2R,3R,4R,5R) absolute configuration is essential for its β-hexosaminidase inhibitory activity. The C-4 epimer, (2R,3R,4S,5R)-2-acetamido-3,4-dihydroxy-5-hydroxymethyl-piperidine (CAS 176246-06-3), differs only in the stereochemistry at the 4-position yet is annotated as a structural derivative of acetamide with no documented β-hexosaminidase activity [2]. This stereochemical sensitivity is consistent with the known binding mode of isofagomine-class inhibitors, where the hydroxyl group configuration determines enzyme subsite recognition [1].

Chiral purity Stereoisomer Pharmacophore

Optimal Research and Preclinical Application Scenarios for N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide


Pharmacological Chaperone Development for GM2 Gangliosidosis (Tay-Sachs and Sandhoff Disease)

This compound was specifically designed as a selective β-hexosaminidase inhibitor for chemical chaperone therapy of GM2 gangliosidosis-related diseases [1]. Its moderate Ki (2.4 µM) aligns with the pharmacological window needed for sub-inhibitory enzyme stabilization. For procurement purposes, researchers developing chaperone therapies for Hex A or Hex B deficiencies should select this compound over generic isofagomine or 2-acetamido analogs, which lack the required β-hexosaminidase selectivity [1].

β-Hexosaminidase Enzyme Assay Development and High-Throughput Screening

The compound's defined selectivity for β-hexosaminidase over β-glucosidase makes it suitable as a reference inhibitor in enzymatic assays and HTS campaigns targeting the hexosaminidase family [1]. When procuring for assay development, users must verify the (2R,3R,4R,5R) stereochemistry, as the (2R,3R,4S,5R) epimer is biologically inactive against this target [3].

Isofagomine-Based Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring the effect of 2-position substituents on iminosugar selectivity, this compound serves as a key SAR probe linking the acetamidomethyl group to β-hexosaminidase inhibition [1]. Comparative studies with the direct 2-acetamido analog (which shows glucosidase activity) can map how the methylene spacer redirects target engagement [2].

Lysosomal Enzyme Profiling and Mechanistic Studies

In ex vivo lysosomal enzyme activity profiling, this compound can be used to specifically block β-hexosaminidase activity without cross-inhibiting β-glucosidase, a common limitation of broader-spectrum iminosugars [1]. This selectivity is essential for dissecting substrate processing pathways in lysosomal biology.

Quote Request

Request a Quote for N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.